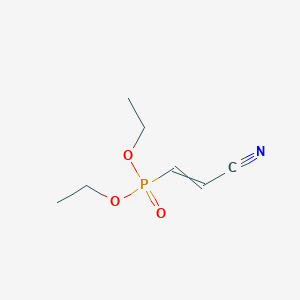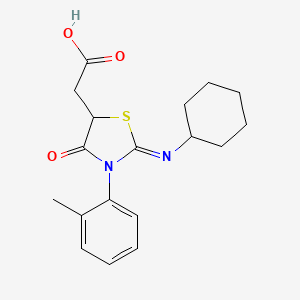
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is a complex organic compound with a unique structure that includes a cyclohexyl group, an imino group, a thiazolidine ring, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of cyclohexylamine with a thiazolidine derivative under controlled conditions to form the imino group. This is followed by the introduction of the o-tolyl group through a substitution reaction. The final step involves the formation of the acetic acid moiety through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the imino group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the o-tolyl group or the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce new functional groups into the molecule, creating a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with proteins or enzymes, altering their activity. The thiazolidine ring can interact with metal ions or other cofactors, influencing biochemical pathways. The overall effect of the compound depends on its ability to modulate these interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(o-Tolyl)pyridine: Shares the o-tolyl group but has a different core structure.
Cyclohexylamine derivatives: Similar in having the cyclohexyl group but differ in other functional groups.
Thiazolidine derivatives: Share the thiazolidine ring but differ in other substituents.
Uniqueness
2-(Cyclohexylimino)-4-oxo-3-(o-tolyl)-5-thiazolidineacetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
39964-54-0 |
|---|---|
Molekularformel |
C18H22N2O3S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-[2-cyclohexylimino-3-(2-methylphenyl)-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O3S/c1-12-7-5-6-10-14(12)20-17(23)15(11-16(21)22)24-18(20)19-13-8-3-2-4-9-13/h5-7,10,13,15H,2-4,8-9,11H2,1H3,(H,21,22) |
InChI-Schlüssel |
DFYMSSYLAPFLCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C(SC2=NC3CCCCC3)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


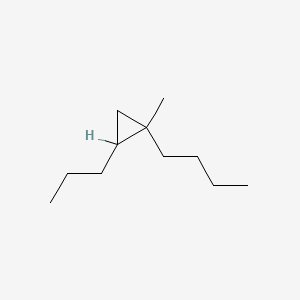
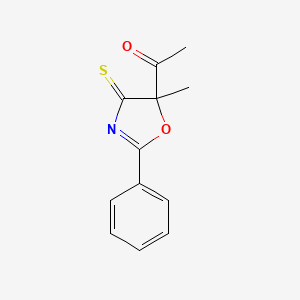
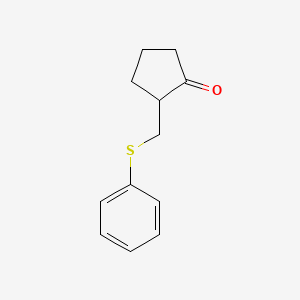
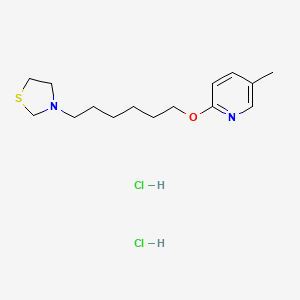

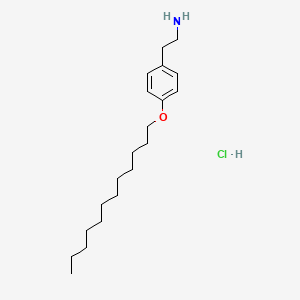
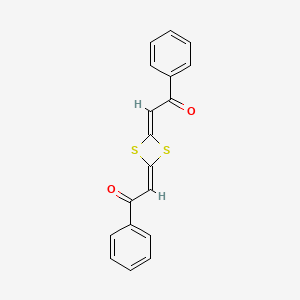

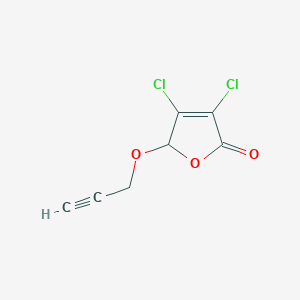
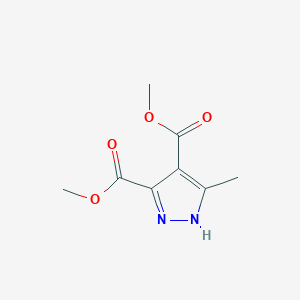
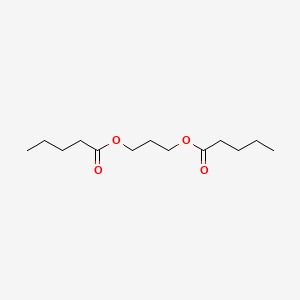
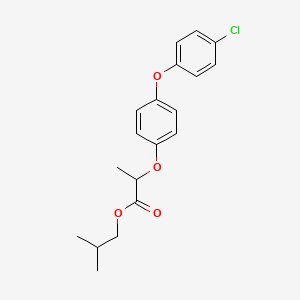
![4-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,3-dimethylphenol](/img/structure/B14660373.png)
